molecular formula C5H11FNOP B135628 Fluoro-methyl-morpholin-4-ylphosphane CAS No. 125911-50-4

Fluoro-methyl-morpholin-4-ylphosphane

Cat. No. B135628
CAS RN: 125911-50-4
M. Wt: 151.12 g/mol
InChI Key: VZQGCFHRDDUEPP-UHFFFAOYSA-N
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Description

Fluoro-methyl-morpholin-4-ylphosphane (FMM4P) is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications as a catalyst and as a reagent in organic synthesis. FMM4P is a phosphine derivative that contains a fluorine atom and a methyl group attached to a morpholine ring. In

Scientific Research Applications

Fluoro-methyl-morpholin-4-ylphosphane has been shown to be an effective catalyst in a variety of reactions, including the Staudinger reaction, the Baylis-Hillman reaction, and the reduction of imines. It has also been used as a reagent in the synthesis of various organic compounds, such as α-amino acids and β-lactams. Fluoro-methyl-morpholin-4-ylphosphane has also been used in the synthesis of chiral ligands for asymmetric catalysis.

Mechanism of Action

The mechanism of action of Fluoro-methyl-morpholin-4-ylphosphane as a catalyst involves the formation of a phosphine-amine complex, which can activate the electrophilic substrate and facilitate the reaction. Fluoro-methyl-morpholin-4-ylphosphane can also act as a nucleophile in some reactions, such as the reduction of imines.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Fluoro-methyl-morpholin-4-ylphosphane. However, it has been shown to be non-toxic and non-irritating to human skin and eyes. Fluoro-methyl-morpholin-4-ylphosphane has also been used as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using Fluoro-methyl-morpholin-4-ylphosphane as a catalyst is its high activity and selectivity, which can lead to high yields and fewer byproducts. Fluoro-methyl-morpholin-4-ylphosphane is also stable under a wide range of reaction conditions. However, one limitation is its high cost compared to other catalysts. Fluoro-methyl-morpholin-4-ylphosphane can also be air-sensitive and requires careful handling.

Future Directions

There are several future directions for the research on Fluoro-methyl-morpholin-4-ylphosphane. One direction is the development of new synthetic methods for Fluoro-methyl-morpholin-4-ylphosphane that can improve its yield and reduce its cost. Another direction is the exploration of new applications of Fluoro-methyl-morpholin-4-ylphosphane in organic synthesis and catalysis. Fluoro-methyl-morpholin-4-ylphosphane can also be modified to improve its selectivity and activity in specific reactions. Furthermore, the use of Fluoro-methyl-morpholin-4-ylphosphane as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Overall, Fluoro-methyl-morpholin-4-ylphosphane has great potential for further research and development in the field of scientific research.

Synthesis Methods

The synthesis of Fluoro-methyl-morpholin-4-ylphosphane involves the reaction of morpholine with methyl iodide and triethylamine, followed by the addition of phosphorus trichloride and potassium fluoride. The resulting product is then purified through column chromatography. The yield of Fluoro-methyl-morpholin-4-ylphosphane can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.

properties

CAS RN

125911-50-4

Product Name

Fluoro-methyl-morpholin-4-ylphosphane

Molecular Formula

C5H11FNOP

Molecular Weight

151.12 g/mol

IUPAC Name

fluoro-methyl-morpholin-4-ylphosphane

InChI

InChI=1S/C5H11FNOP/c1-9(6)7-2-4-8-5-3-7/h2-5H2,1H3

InChI Key

VZQGCFHRDDUEPP-UHFFFAOYSA-N

SMILES

CP(N1CCOCC1)F

Canonical SMILES

CP(N1CCOCC1)F

synonyms

Phosphinous fluoride, methyl-4-morpholinyl- (9CI)

Origin of Product

United States

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